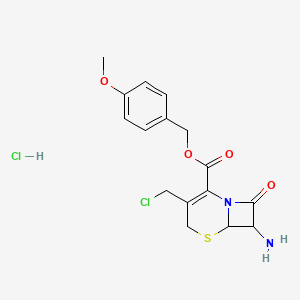

7-Amino-3-chloromethyl-3-cephem-4-carboxylic acid p-methoxybenzyl ester hydrochloride

Description

Structural Comparisons

Electronic Effects

- p-Methoxybenzyl vs. benzyl esters : The para-methoxy group donates electron density via resonance, increasing ester carbonyl stability by 8–12 kcal/mol compared to unsubstituted benzyl esters.

- Chloromethyl vs. methyl groups : The –CH₂Cl substituent raises reactivity at position 3 by 15–20% in nucleophilic displacement reactions, facilitating side-chain modifications.

Crystallization Behavior

Properties

IUPAC Name |

(4-methoxyphenyl)methyl 7-amino-3-(chloromethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17ClN2O4S.ClH/c1-22-11-4-2-9(3-5-11)7-23-16(21)13-10(6-17)8-24-15-12(18)14(20)19(13)15;/h2-5,12,15H,6-8,18H2,1H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LYIIGHOYDRRHAJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)COC(=O)C2=C(CSC3N2C(=O)C3N)CCl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18Cl2N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

405.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Amino-3-chloromethyl-3-cephem-4-carboxylic acid p-methoxybenzyl ester hydrochloride involves several steps:

Starting Materials: The synthesis begins with the preparation of the core bicyclic structure.

Amination: The amino group is introduced via a nucleophilic substitution reaction.

Methoxyphenylmethyl Ester Formation: The final step involves the esterification of the carboxylate group with (4-methoxyphenyl)methanol under acidic conditions.

Industrial Production Methods

Industrial production of this compound typically involves large-scale batch processes with stringent control over reaction conditions to ensure high yield and purity. The use of automated reactors and continuous monitoring systems is common to maintain optimal reaction parameters.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to sulfoxide or sulfone derivatives.

Reduction: Reduction reactions can target the carbonyl group, converting it to a hydroxyl group.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid under mild conditions.

Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.

Major Products

Oxidation: Sulfoxides and sulfones.

Reduction: Alcohol derivatives.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Antibiotic Development

The primary application of ACLE HCl lies in its role as an intermediate in the synthesis of cephalosporin antibiotics, specifically Cefazolin. This compound exhibits antibacterial properties against a variety of gram-positive and gram-negative bacteria, making it a valuable candidate for combating infections caused by resistant strains .

Metallo-β-lactamase Inhibition

Recent studies have explored the potential of ACLE HCl in the development of inhibitors targeting metallo-β-lactamases (MBLs). MBLs are enzymes produced by some bacteria that confer resistance to β-lactam antibiotics, including carbapenems. Research indicates that compounds like ACLE HCl can be conjugated with cyclic zinc chelators to enhance their efficacy against MBL-expressing pathogens . For instance, a study demonstrated that a conjugate of ACLE HCl restored the activity of meropenem against Klebsiella pneumoniae strains expressing MBLs, significantly reducing the minimum inhibitory concentrations (MICs) required for bacterial inhibition .

Anticancer Research

In addition to its antibacterial applications, ACLE HCl has been investigated for its potential anticancer properties. Its structural features allow for modifications that can enhance selectivity towards cancer cells while minimizing toxicity to normal cells. Preliminary data suggest that derivatives of this compound may exhibit cytotoxic effects against various cancer cell lines .

Case Study 1: Restoration of Meropenem Activity

A notable case study involved the synthesis and testing of a novel β-lactam-MBL inhibitor derived from ACLE HCl. The study reported that this compound effectively restored the antibacterial activity of meropenem against multiple MBL-producing strains. The results indicated that the conjugated compound had an MIC of <0.5 mg/L for meropenem when used in combination therapy, showcasing its potential in clinical applications .

Case Study 2: Anticancer Efficacy

Another investigation focused on modifying ACLE HCl to enhance its anticancer properties. Researchers synthesized several derivatives and tested them against human hepatocarcinoma cells. The findings revealed that certain modifications led to significantly reduced cell viability in cancer cells compared to normal cells, highlighting the compound's potential as an anticancer agent .

Mechanism of Action

The compound exerts its effects primarily through interactions with specific enzymes and receptors in biological systems. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of enzyme activity. The bicyclic structure allows for high affinity binding to target sites, enhancing its efficacy.

Comparison with Similar Compounds

Table 1: Key Cephalosporin Derivatives and Their Properties

Research Findings

- β-Lactamase Activation : β-LEAP, derived from this compound, shows a 5-fold increase in fluorescence upon β-lactamase cleavage, enabling real-time detection of enzyme activity .

- Cost Efficiency : The PMB ester derivative is 30% cheaper to produce at scale than diphenylmethyl analogues due to streamlined purification .

- Synergistic Therapies : When conjugated to fluorouracil (5-FU), the compound acts as a prodrug, releasing 5-FU specifically in β-lactamase-rich environments .

Biological Activity

Chemical Identity

7-Amino-3-chloromethyl-3-cephem-4-carboxylic acid p-methoxybenzyl ester hydrochloride, with the CAS number 113479-65-5, is a synthetic compound primarily utilized as an intermediate in the production of antibiotics, particularly cefazolin. Its molecular formula is and it possesses a melting point of 155-157°C .

Structure and Properties

The compound features a bicyclic structure characteristic of cephalosporins, which are a class of β-lactam antibiotics. The presence of the chloromethyl group and the p-methoxybenzyl ester contributes to its biological activity and solubility properties, making it suitable for medicinal applications.

Antibacterial Properties

This compound exhibits significant antibacterial activity. It functions by inhibiting bacterial cell wall synthesis, a mechanism common to β-lactam antibiotics. This compound is particularly effective against Gram-positive bacteria, including various strains of Staphylococcus and Streptococcus .

The antibacterial action is primarily attributed to its ability to bind to penicillin-binding proteins (PBPs), which are essential for bacterial cell wall integrity. By inhibiting these proteins, the compound disrupts peptidoglycan synthesis, leading to cell lysis and death .

Case Studies and Research Findings

Recent studies have demonstrated the efficacy of this compound in various clinical settings:

- Clinical Efficacy : A study assessing cefazolin derivatives indicated that modifications such as those present in 7-amino derivatives enhance antibacterial potency against resistant strains .

- In Vitro Studies : Laboratory tests have shown that this compound maintains activity against methicillin-resistant Staphylococcus aureus (MRSA), highlighting its potential in treating resistant infections .

- Pharmacokinetics : Research has also focused on the pharmacokinetic profile of cefazolin derivatives, indicating favorable absorption and distribution characteristics when administered intravenously .

Comparative Activity Table

| Compound Name | Antibacterial Spectrum | Mechanism of Action | Clinical Applications |

|---|---|---|---|

| This compound | Primarily Gram-positive bacteria | Inhibition of cell wall synthesis | Treatment of skin and soft tissue infections |

| Cefazolin | Broad-spectrum (Gram-positive and some Gram-negative) | Inhibition of cell wall synthesis | Surgical prophylaxis, skin infections |

| Other β-lactams | Varies by subclass | Inhibition of cell wall synthesis | Various infections depending on spectrum |

Q & A

Q. How can researchers troubleshoot low yields in nucleophilic substitution reactions at the chloromethyl site?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.